4-Butoxy-3-fluorophenylboronic acid

Vue d'ensemble

Description

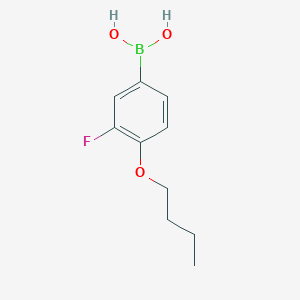

4-Butoxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C10H14BFO3. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Butoxy-3-fluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-3-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)

Conditions: Typically performed in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

1.1. Suzuki-Miyaura Coupling

4-Butoxy-3-fluorophenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, enabling the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

1.2. Ligand in Catalysis

This compound acts as an effective ligand in various catalytic processes. In particular, it has been shown to enhance the efficiency of palladium-catalyzed reactions, including C–N and C–O bond formations . The presence of the butoxy group increases solubility and stability, making it suitable for diverse reaction conditions.

2.1. Antidiabetic Applications

Research indicates that boronic acids, including this compound, can modulate insulin signaling pathways. They have been explored for their potential in treating metabolic disorders such as type 2 diabetes by influencing glucose metabolism and insulin sensitivity .

2.2. Cancer Treatment

The compound has been investigated for its role in cancer therapy. Boronic acids have shown promise in targeting cancer cells by modulating pathways involved in cell proliferation and apoptosis . Specifically, this compound may inhibit certain enzymes that are overexpressed in tumor cells, thereby reducing tumor growth.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via Suzuki coupling, researchers utilized this compound as a key intermediate. The reaction demonstrated high yields and selectivity under optimized conditions, highlighting the compound's effectiveness as a coupling agent .

Case Study 2: Antidiabetic Activity

A series of experiments evaluated the antidiabetic effects of various boronic acids, including this compound, on glucose uptake in adipocytes. Results indicated that this compound significantly enhanced glucose uptake compared to controls, suggesting its potential utility in diabetes management .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Butoxy-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

3-Fluorophenylboronic acid: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a butoxy group, which affects its electronic properties and reactivity.

Uniqueness: 4-Butoxy-3-fluorophenylboronic acid is unique due to the presence of both a butoxy and a fluorine substituent on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Activité Biologique

4-Butoxy-3-fluorophenylboronic acid (CAS No. 16217199) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H14BFO3

- Molecular Weight : 212.03 g/mol

- Structure : The compound features a boronic acid functional group, which is crucial for its biological interactions.

Boronic acids, including this compound, primarily exert their biological effects through:

- Reversible Binding : They can form reversible covalent bonds with diols, which is significant in the context of glucose sensing and insulin stabilization.

- Inhibition of Enzymes : Some studies suggest that boronic acids may inhibit proteases and other enzymes by binding to their active sites.

Antidiabetic Potential

Research indicates that boronic acids can enhance insulin stability and promote glucose uptake in cells. A study highlighted the interaction between various boronic acids and insulin, demonstrating that certain derivatives could stabilize insulin against degradation. This suggests a potential application in diabetes management by improving insulin formulations .

Anticancer Activity

Boronic acids have been investigated for their anticancer properties. A theoretical model indicated that specific boronic acid derivatives might interact with cancer-related proteins, potentially inhibiting tumor growth. The binding affinity of these compounds to target proteins is crucial for their effectiveness as anticancer agents .

Pharmacological Profile

| Property | Value |

|---|---|

| Log P (octanol-water) | 0.25 |

| CYP Inhibition | CYP3A4 (Yes) |

| BBB Permeability | No |

| Skin Permeation (Log Kp) | -6.49 cm/s |

This table summarizes key pharmacokinetic properties of this compound, which influence its bioavailability and therapeutic potential .

Study on Insulin Stabilization

A computational study evaluated the interaction between various boronic acids and insulin. It was found that this compound exhibited significant binding interactions with insulin, suggesting its potential as an insulin stabilizer in therapeutic applications .

Anticancer Research

In vitro studies have shown that boronic acid derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specific attention was given to the interaction of these compounds with key oncogenic proteins, providing a basis for further development as anticancer agents .

Propriétés

IUPAC Name |

(4-butoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCUZXLXOUYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584279 | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156487-13-7 | |

| Record name | B-(4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156487-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.